molecular formula C20H20ClNO5S B2896508 2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 324774-29-0

2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate

Cat. No. B2896508
CAS RN: 324774-29-0
M. Wt: 421.89
InChI Key: CLNJVKMKOFRGTO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate, also known as CPB, is a chemical compound with potential applications in scientific research. CPB belongs to the class of sulfonyl-containing compounds, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Studies have successfully synthesized and characterized compounds with structural similarities to 2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate, emphasizing their structural and optical properties. For instance, compounds have been synthesized through substitution reactions, with their structures confirmed by X-ray diffraction showing specific conformations and interactions, such as hydrogen bonding and π···π interactions, which contribute to their stability and potential reactivity (Karthik et al., 2021). Similar studies have elucidated the crystal structures of related compounds, providing insights into their molecular geometries and intermolecular interactions (Benakaprasad et al., 2007).

Pharmacological Precursors and Molecular Analysis

Research on related piperidine derivatives has highlighted their importance as precursors for further chemical modifications and pharmacological applications. For example, certain synthesized compounds serve as precursors for radiolabeled and unlabeled alkylsulfonyl-DDEs, aiming to explore structural activity relationships and promote synthesis for research purposes (Cantillana et al., 2009). This approach is instrumental in developing molecules with potential therapeutic applications by understanding their molecular structure and reactivity.

Antimicrobial Studies

Compounds with the piperidine moiety have been studied for their antimicrobial properties. Synthesis and characterization of N-substituted derivatives of similar compounds have been conducted, demonstrating moderate to significant antibacterial and antifungal activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007). Such research is crucial for identifying novel drug candidates in the ongoing fight against resistant microbial strains.

Advanced Oxidation Processes

The related 4-chlorophenyl compounds have been utilized in studies focusing on environmental chemistry, specifically in advanced oxidation processes for degrading pollutants. Research demonstrated the efficiency of sulfate radicals generated from zero-valent iron and peroxydisulfate in degrading 4-chlorophenol, a persistent environmental pollutant, at ambient temperature (Zhao et al., 2010). This indicates the potential environmental applications of 4-chlorophenyl derivatives in treating and purifying water from organic contaminants.

properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO5S/c21-17-8-4-15(5-9-17)19(23)14-27-20(24)16-6-10-18(11-7-16)28(25,26)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNJVKMKOFRGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate

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